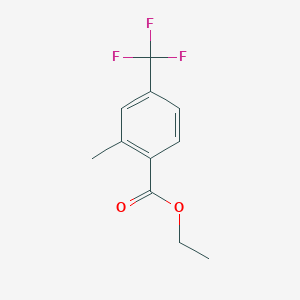

Ethyl 2-methyl-4-(trifluoromethyl)benzoate

Description

Ethyl 2-methyl-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl (-CF₃) group at the para position and a methyl (-CH₃) group at the ortho position of the benzoate ring. This compound is of interest in synthetic organic chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group, which enhances stability and influences reactivity. Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and ethanol under controlled conditions . The compound’s structural features make it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)9-5-4-8(6-7(9)2)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACQSJJRYCMXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl 2-methyl-4-(trifluoromethyl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality ethyl 2-methyl-4-(trifluoromethyl)benzoate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-methyl-4-(trifluoromethyl)benzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ethyl 2-methyl-4-(trifluoromethyl)benzyl alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: 2-methyl-4-(trifluoromethyl)benzoic acid.

Reduction: Ethyl 2-methyl-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-4-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS: 24676-69-5)

- Structural Differences: While Ethyl 2-methyl-4-(trifluoromethyl)benzoate has a -CF₃ and -CH₃ group, Ethyl 4-[(trifluoroacetyl)amino]benzoate contains a trifluoroacetylated amino (-NHCOCF₃) group at the para position.

- Synthesis: The latter is synthesized via nucleophilic substitution or coupling reactions, such as the reaction of ethyl 4-aminobenzoate with trifluoroacetic anhydride .

- Reactivity : The -NHCOCF₃ group introduces hydrogen-bonding capacity, making this compound more polar and reactive in amide-forming reactions compared to the methyl-substituted analogue.

- Applications : Primarily used in peptide mimetics and as a building block for bioactive molecules .

Ethyl 4-(dimethylamino)benzoate

- Structural Differences: Features a dimethylamino (-N(CH₃)₂) group at the para position instead of -CF₃.

- Reactivity and Performance: In resin chemistry, Ethyl 4-(dimethylamino)benzoate acts as a co-initiator, demonstrating higher reactivity and degree of conversion in polymer matrices compared to methacrylate-based analogues. Its electron-donating -N(CH₃)₂ group facilitates radical polymerization .

- Applications : Widely employed in dental resins and photopolymerizable coatings .

Fluoroglycofen (2-ethoxy-2-oxo-ethyl 5-{2-chloro-4-(trifluoromethyl)phenoxy}-2-nitrobenzoate)

- Structural Differences: Contains a nitro (-NO₂) group at the ortho position and a phenoxy substituent with -CF₃ and -Cl groups.

- Synthesis : Produced via a multi-step reaction involving nitration, etherification, and esterification .

- Applications : A herbicidal agent targeting broadleaf weeds, leveraging the electron-deficient aromatic system for bioactivity .

Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

- Structural Differences : Substituted with a hydroxyl (-OH) and trifluoroacetamido (-NHCOCF₃) group at positions 2 and 4, respectively.

- Reactivity : The -OH group enables participation in hydrogen bonding and chelation, distinguishing it from the methyl- and CF₃-substituted ethyl benzoate.

- Applications : Explored in metal-organic frameworks (MOFs) and coordination chemistry .

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Ethyl 2-methyl-4-(trifluoromethyl)benzoate | -CH₃ (2), -CF₃ (4) | Ester, -CF₃ | Agrochemical intermediates |

| Ethyl 4-[(trifluoroacetyl)amino]benzoate | -NHCOCF₃ (4) | Ester, -NHCOCF₃ | Peptide mimetics |

| Ethyl 4-(dimethylamino)benzoate | -N(CH₃)₂ (4) | Ester, -N(CH₃)₂ | Polymer co-initiators |

| Fluoroglycofen | -NO₂ (2), -O-C₆H₃(Cl)(CF₃) (5) | Ester, -NO₂, -Cl, -CF₃ | Herbicides |

Research Findings and Trends

- Reactivity Trends: Electron-withdrawing groups (-CF₃, -NO₂) enhance electrophilic substitution resistance but reduce nucleophilic attack susceptibility compared to electron-donating groups (-N(CH₃)₂) .

- Thermal Stability : Trifluoromethylated esters exhibit higher thermal stability in polymer matrices, making them suitable for high-performance coatings .

- Biological Activity : Fluorinated benzoates with nitro or chloro substituents (e.g., Fluoroglycofen) show enhanced herbicidal activity due to increased membrane permeability .

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-methyl-4-(trifluoromethyl)benzoate features a trifluoromethyl group, which significantly influences its chemical behavior. The presence of this group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with various biological targets. The molecular formula is , with a molecular weight of approximately 232.22 g/mol.

The biological activity of ethyl 2-methyl-4-(trifluoromethyl)benzoate can be attributed to several mechanisms:

- Nucleophilic Substitution : Similar compounds have been shown to interact with their targets via nucleophilic substitution reactions, which may alter enzyme activities or receptor functions.

- Free Radical Formation : The trifluoromethyl group may facilitate free radical formation, leading to oxidative stress in target cells, which can be beneficial in antimicrobial applications.

- Biochemical Pathways : The compound can affect various biochemical pathways due to its ability to undergo reactions at the benzylic position, influencing cellular functions and signaling pathways.

Antimicrobial Properties

Research indicates that ethyl 2-methyl-4-(trifluoromethyl)benzoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases.

Research Findings

A summary of key research findings related to the biological activity of ethyl 2-methyl-4-(trifluoromethyl)benzoate is presented in Table 1.

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | In vitro | Effective against E. coli and S. aureus with MIC values < 50 μg/mL | |

| Anti-inflammatory | Cytokine assay | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages | |

| Pharmacokinetics | In vivo | Demonstrated good bioavailability with rapid absorption |

Case Study 1: Antimicrobial Efficacy

In a controlled study, ethyl 2-methyl-4-(trifluoromethyl)benzoate was tested against multiple bacterial strains. Results showed that the compound inhibited growth at concentrations lower than 50 μg/mL, indicating strong antibacterial properties. This study highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of ethyl 2-methyl-4-(trifluoromethyl)benzoate using an LPS-induced inflammation model in mice. The compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.